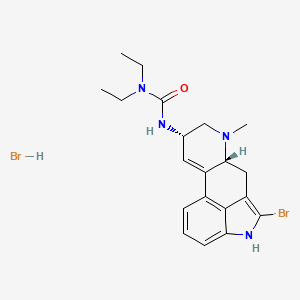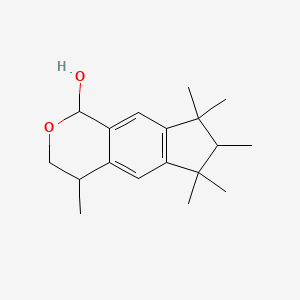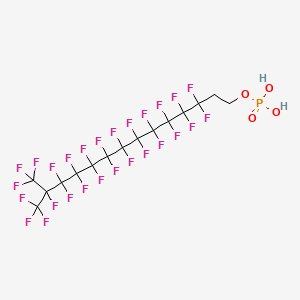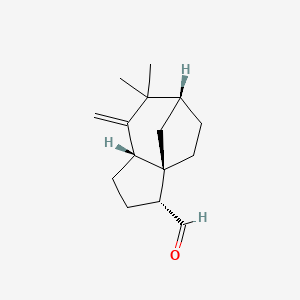![molecular formula C11H16N2O5 B15287575 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide is a complex organic compound with significant importance in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the formation of the pyridine ring and subsequent deprotection. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to form ketones or aldehydes.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Various substituents can be introduced to the pyridine ring or the sugar moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce piperidine derivatives.
Applications De Recherche Scientifique
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biomolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- 5,6-dihydrouridine
Uniqueness
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a sugar moiety sets it apart from other similar compounds, providing unique opportunities for research and application.
Propriétés
Formule moléculaire |
C11H16N2O5 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-3,7-9,11,14-16H,4-5H2,(H2,12,17)/t7-,8-,9-,11-/m1/s1 |
Clé InChI |
FDFGNPCJMCLJQU-TURQNECASA-N |
SMILES isomérique |
C1C(=CC=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
SMILES canonique |
C1C(=CC=CN1C2C(C(C(O2)CO)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)

![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)

![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)






